molecular formula C14H16O2 B6605065 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166858-78-0

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6605065
CAS No.: 2166858-78-0
M. Wt: 216.27 g/mol
InChI Key: QBLNVWUXXALSPR-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.1.1]hexane core with a carboxylic acid functional group and a 4-methylphenyl substituent. The bicyclic structure imparts significant strain, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes or aldehydes with bicyclo[1.1.0]butanes, followed by further derivatization to introduce the carboxylic acid and 4-methylphenyl groups . The reaction conditions often require the use of strong oxidizing agents and photoredox catalysts to facilitate the cycloaddition and subsequent transformations.

Chemical Reactions Analysis

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and aromatic functional groups. These interactions can modulate biological pathways, leading to various effects depending on the specific target. The bicyclic structure also contributes to its reactivity and ability to participate in cycloaddition reactions .

Comparison with Similar Compounds

Similar compounds to 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid include:

The uniqueness of 1-(4-methylphenyl)bicyclo[21

Properties

IUPAC Name

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLNVWUXXALSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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